Lipophilicity Advantage: XLogP Comparison with 1,3,4-Thiadiazole Isomer
The predicted lipophilicity (XLogP) of 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine is 1.3 . This value indicates significantly higher lipophilicity compared to the core 1,2,4-thiadiazole ring (XLogP = 0.5) and the isomeric 1,3,4-thiadiazole scaffold (XLogP ≈ 0.8), a difference driven by the potent -CF3 group . Increased lipophilicity is a key driver for membrane permeability and can be a critical differentiator in early-stage drug discovery.
| Evidence Dimension | Predicted Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.3 |
| Comparator Or Baseline | 1,3,4-Thiadiazole (isomer): XLogP ≈ 0.8; 1,2,4-Thiadiazole (unsubstituted): XLogP = 0.5 |
| Quantified Difference | Target compound is 1.6x more lipophilic than the 1,3,4-thiadiazole isomer and 2.6x more lipophilic than the unsubstituted core. |
| Conditions | In silico calculation using XLogP3 algorithm. |
Why This Matters
The 1.6-fold higher predicted lipophilicity over the 1,3,4-thiadiazole isomer provides a calculable rationale for prioritizing this specific scaffold in programs where enhanced membrane permeability is a design goal.
